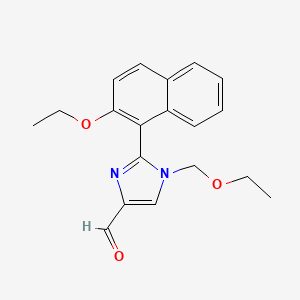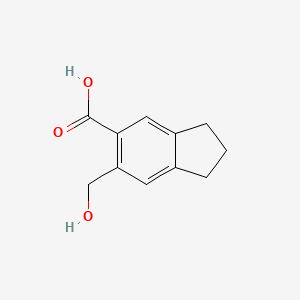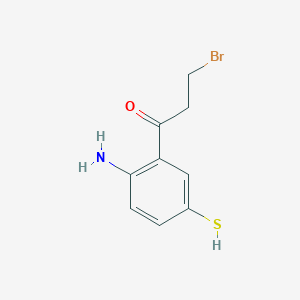
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C9H10BrNOS. This compound is of interest due to its unique structure, which includes an amino group, a mercapto group, and a bromopropanone moiety. These functional groups make it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a base like triethylamine to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to optimize the production process.
Analyse Des Réactions Chimiques
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions due to the presence of its functional groups. Some of the key reactions include:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one and its derivatives involves interactions with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and other biological processes. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives. These compounds share similar functional groups and exhibit comparable chemical reactivity.
Similar compounds include:
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives
- 2-(5-Amino-mercapto)-1,3,4-thiadiazolylthio compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a promising candidate for further study in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(2-amino-5-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-4-3-9(12)7-5-6(13)1-2-8(7)11/h1-2,5,13H,3-4,11H2 |
Clé InChI |
JQMFDDLCYKUJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)C(=O)CCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


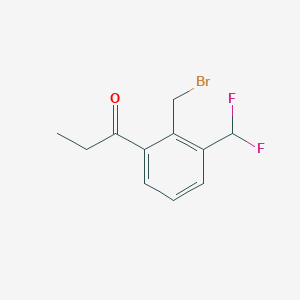
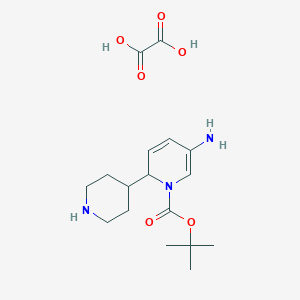
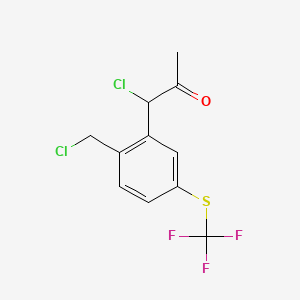

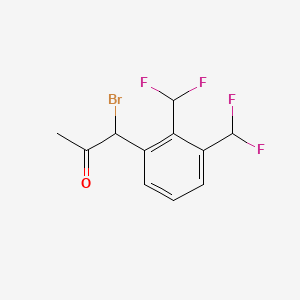
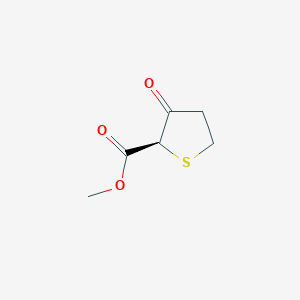
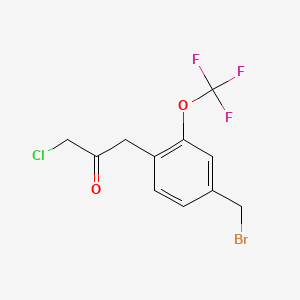
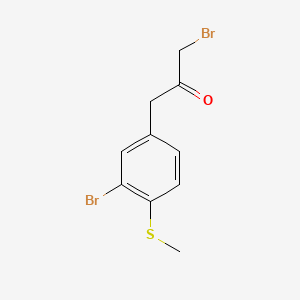
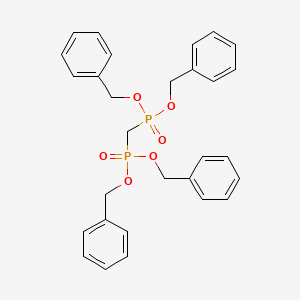
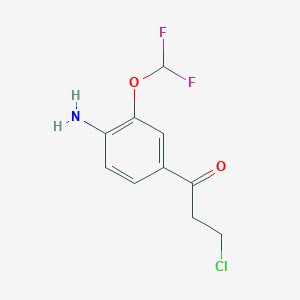
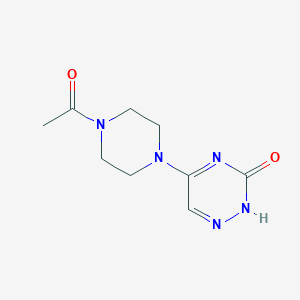
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
